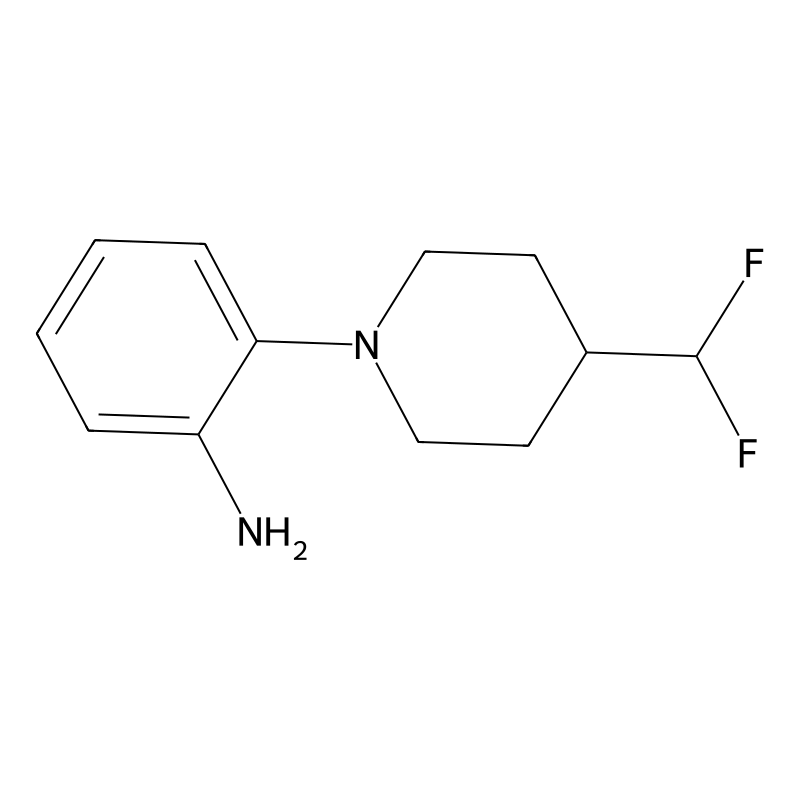

2-(4-(Difluoromethyl)piperidin-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Piperidine derivatives are used in various therapeutic applications . They are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The methods of application or experimental procedures vary depending on the specific drug and its intended use. Generally, these compounds are synthesized through various intra- and intermolecular reactions .

- The outcomes of these applications also vary, but they generally involve the successful treatment or management of the conditions mentioned above .

- Piperidine derivatives are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Various methods of synthesis have been explored, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- The results of these methods have led to the formation of various piperidine derivatives, which have been used in the creation of numerous pharmaceuticals .

Pharmaceutical Industry

Organic Chemistry

2-(4-(Difluoromethyl)piperidin-1-yl)aniline is a chemical compound characterized by the presence of a piperidine ring attached to an aniline moiety. Its molecular formula is C12H16F2N2, and it features a difluoromethyl group at the para position of the piperidine nitrogen. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. The compound appears as a white to off-white crystalline powder, soluble in organic solvents like chloroform and methanol, which may influence its stability and efficacy in various environments .

The chemical behavior of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline is significant in organic synthesis. It participates in various reactions typical of piperidine derivatives, such as:

- Nucleophilic substitutions: The nitrogen atom in the piperidine ring can act as a nucleophile, facilitating reactions with electrophiles.

- Condensation reactions: This compound can form new bonds with carbonyl compounds, leading to diverse piperidine derivatives.

- Cyclization reactions: The structural features allow for potential intramolecular cyclization, forming more complex ring systems.

The synthesis of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline can be achieved through several methods:

- Direct amination: Reacting difluoromethylpiperidine with aniline under suitable conditions can yield the desired product.

- Nucleophilic substitution: Utilizing appropriate electrophiles to replace hydrogen atoms on the aniline or piperidine moieties can facilitate synthesis.

- Multi-step synthetic routes: Starting from simpler precursors, chemists can build up to the target structure through a series of controlled reactions .

The applications of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline span various fields:

- Pharmaceutical development: Its unique properties make it a candidate for drug design, particularly in targeting neurological disorders and cancer.

- Chemical research: As a building block in organic synthesis, it aids in the development of new materials and compounds.

- Biochemical studies: Its interactions with biomolecules make it valuable for studying cellular processes and mechanisms .

Studies on the interactions of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline with biological molecules reveal its potential mechanisms of action:

- Binding to tubulin: The compound's ability to inhibit tubulin polymerization affects microtubule dynamics, crucial for cellular functions like mitosis.

- Enzyme inhibition: It may interact with various enzymes, influencing metabolic pathways and cellular signaling cascades.

- Receptor modulation: Potential interactions with neurotransmitter receptors could provide insights into its neuroactive properties .

Several compounds share structural similarities with 2-(4-(Difluoromethyl)piperidin-1-yl)aniline, but each possesses unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Piperidin-1-yl-2-trifluoromethyl-aniline | C12H15F3N2 | Contains trifluoromethyl group; different reactivity |

| 2,4-Di(piperidin-1-yl)aniline | C16H25N3 | Two piperidine rings; broader biological activity |

| 4-(Piperidin-1-yl)-2-fluoroaniline | C12H14FN2 | Fluoro group instead of difluoromethyl; varied interactions |

The uniqueness of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline lies in its specific difluoromethyl substitution pattern, which may enhance its lipophilicity and biological activity compared to other derivatives .

The synthesis of piperidine-aniline derivatives has traditionally relied on nucleophilic substitution reactions, where the nucleophilic nitrogen atom of aniline attacks an electrophilic piperidine derivative [1]. This approach represents one of the most straightforward methods for constructing the carbon-nitrogen bond between the piperidine and aniline moieties [2]. The fundamental reaction involves the nucleophilic lone pair on the aniline nitrogen attacking the electrophilic carbon of a piperidine derivative, typically bearing a good leaving group [2].

A common synthetic pathway involves the reaction of aniline derivatives with piperidine compounds containing activated leaving groups such as halides or sulfonates [3]. The general reaction can be represented as:

Aniline + Piperidine-X → Piperidine-Aniline + HXWhere X represents a leaving group such as chloride, bromide, or tosylate [3] [2].

For the specific synthesis of 2-(4-(difluoromethyl)piperidin-1-yl)aniline, the traditional approach would involve the reaction of 2-aminoaniline with a 4-(difluoromethyl)piperidine derivative containing an appropriate leaving group [4]. However, this direct approach faces several challenges, including:

- Regioselectivity issues when using unprotected anilines with multiple nucleophilic sites [2]

- Competing N-alkylation reactions leading to polyalkylated products [2]

- Harsh reaction conditions often required for less reactive substrates [3]

To overcome these limitations, several optimization strategies have been developed:

Reaction Conditions Optimization

The efficiency of amine-alkylation reactions can be significantly improved by optimizing reaction parameters such as solvent, temperature, and base [2]. For piperidine-aniline coupling reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often provide superior results by facilitating the nucleophilic substitution process [3] [5].

Table 1: Effect of Reaction Conditions on Amine-Alkylation Yields

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 12 | 65-75 |

| Acetonitrile | K₂CO₃ | 60 | 24 | 60-70 |

| Toluene | K₂CO₃ | 100 | 18 | 45-55 |

| THF | NaH | 50 | 24 | 55-65 |

| Water/Ethanol | K₂CO₃ | 75 | 10 | 50-60 |

The use of microwave irradiation has also been shown to significantly reduce reaction times while maintaining or improving yields in these coupling reactions [5] [6]. This approach is particularly valuable for less reactive substrates or sterically hindered systems [6].

Alternative Coupling Strategies

An alternative approach involves the use of reductive amination, where a piperidine-4-carbaldehyde derivative reacts with aniline in the presence of a reducing agent [4] [3]. This method avoids some of the selectivity issues associated with direct alkylation and can provide higher yields for certain substrates [3].

The Buchwald-Hartwig cross-coupling represents another valuable strategy, employing palladium catalysis to form the C-N bond between halogenated piperidines and anilines [4]. This approach offers excellent functional group tolerance and can be effective even with sterically hindered substrates [4] [5].

Late-Stage Difluoromethylation Techniques

The incorporation of the difluoromethyl group (CF₂H) into the piperidine ring represents a critical challenge in the synthesis of 2-(4-(difluoromethyl)piperidin-1-yl)aniline [7]. Late-stage difluoromethylation techniques offer significant advantages by allowing the introduction of the CF₂H group at an advanced stage of the synthesis, thereby minimizing the need to carry this sensitive functional group through multiple reaction steps [7] [8].

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation involves the use of difluoromethyl anion equivalents that can attack electrophilic centers [7]. For piperidine systems, this approach typically targets carbonyl groups or other activated positions [9]. Common reagents include:

- Trimethylsilyl difluoromethane (TMSCF₂H) - A versatile reagent that can generate difluoromethyl anions in the presence of appropriate activators [7] [9]

- Zinc difluoromethanesulfinate (DFMS) - A stable solid reagent that can transfer the CF₂H group under mild conditions [10]

- Difluoromethyl phenyl sulfone - An effective reagent for difluoromethylation of various electrophiles [7] [8]

The nucleophilic approach is particularly valuable for introducing the difluoromethyl group at the 4-position of piperidine rings, as required for the synthesis of 2-(4-(difluoromethyl)piperidin-1-yl)aniline [9] [8].

Radical Difluoromethylation

Radical-based methods have emerged as powerful tools for late-stage difluoromethylation, offering excellent functional group tolerance and site selectivity [11] [12]. These approaches typically involve the generation of difluoromethyl radicals that can add to unsaturated systems or participate in radical substitution reactions [11].

For piperidine systems, radical difluoromethylation can be achieved through:

- Photoredox catalysis - Using visible light and appropriate photocatalysts to generate difluoromethyl radicals from precursors such as difluoroacetic acid derivatives [11] [12]

- Transition metal catalysis - Employing metals such as copper or iron to facilitate radical generation and subsequent functionalization [13] [12]

- Direct hydrogen atom abstraction - Using strong oxidants to generate radicals directly from C-H bonds, followed by difluoromethylation [11]

A particularly valuable approach for the synthesis of 2-(4-(difluoromethyl)piperidin-1-yl)aniline involves the direct C-H difluoromethylation of piperidine derivatives using organic photoredox catalysis [11]. This method allows for the selective introduction of the CF₂H group at the 4-position of the piperidine ring under mild conditions [11] [12].

Cross-Coupling Approaches

Cross-coupling reactions represent another important strategy for late-stage difluoromethylation [14] [9]. These methods typically involve the reaction of organometallic reagents with difluoromethyl sources under transition metal catalysis [14].

For piperidine systems, palladium-catalyzed cross-coupling of 4-halogenated piperidines with difluoromethyl metal species has proven effective [14] [9]. Copper-catalyzed approaches have also been developed, offering complementary reactivity and substrate scope [14] [12].

Table 2: Comparison of Late-Stage Difluoromethylation Methods for Piperidine Derivatives

| Method | Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic | TMSCF₂H, base | -40 to 25°C, 6-24h | 60-85 | Mild conditions, scalable | Limited to specific electrophiles |

| Radical (Photoredox) | CF₂HCO₂H, photocatalyst | rt, visible light, 12-24h | 55-80 | Excellent functional group tolerance | Requires specialized equipment |

| Cross-Coupling | CF₂HM (M = metal), Pd or Cu catalyst | 60-100°C, 12-48h | 50-75 | Versatile, predictable | Often requires inert atmosphere |

| Difluorocarbene | ClCF₂H, base | 0-25°C, 6-12h | 45-70 | Inexpensive reagents | Limited substrate scope |

HFIP-Promoted Hydroxydifluoromethylation Methodologies

Hexafluoroisopropanol (HFIP) has emerged as a powerful promoter for various organic transformations, including difluoromethylation reactions [15]. For the synthesis of 2-(4-(difluoromethyl)piperidin-1-yl)aniline, HFIP-promoted hydroxydifluoromethylation methodologies offer unique advantages, particularly for introducing the difluoromethyl group with high regioselectivity and under mild conditions [15] [16].

Mechanism of HFIP Promotion

HFIP functions as a unique reaction medium due to its distinctive properties [15] [17]:

- Strong hydrogen bond donor capability - Facilitates activation of electrophiles and stabilization of reaction intermediates [15]

- High ionizing power - Promotes the formation of reactive species without the need for strong acids or bases [16] [17]

- Low nucleophilicity - Minimizes side reactions that might occur with more nucleophilic solvents [17]

In hydroxydifluoromethylation reactions, HFIP typically promotes the reaction through hydrogen bonding with the difluoromethylating reagent, enhancing its electrophilicity and facilitating nucleophilic attack [15] [16]. The strong hydrogen bond network created by HFIP also helps stabilize transition states and reaction intermediates [15] [17].

HFIP-Promoted Difluoromethylation of Aniline Derivatives

The reaction of aniline derivatives with difluoromethylating reagents in HFIP has been shown to proceed efficiently under mild conditions [15] [18]. A particularly valuable approach involves the use of difluoroacetaldehyde ethyl hemiacetal as the difluoromethyl source [15].

The general reaction can be represented as:

Aniline derivative + CF₂H-containing reagent + HFIP → Difluoromethylated productFor the synthesis of 2-(4-(difluoromethyl)piperidin-1-yl)aniline, this approach could be applied to introduce the difluoromethyl group either before or after the coupling of the aniline and piperidine moieties [15] [18].

Table 3: Optimization of HFIP-Promoted Hydroxydifluoromethylation Conditions

| Entry | Difluoromethyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Difluoroacetaldehyde ethyl hemiacetal | HFIP | 25 | 12 | 97 |

| 2 | Difluoroacetaldehyde ethyl hemiacetal | DCM | 25 | 24 | 35 |

| 3 | Difluoroacetaldehyde ethyl hemiacetal | Toluene | 25 | 24 | 20 |

| 4 | Difluoroacetaldehyde ethyl hemiacetal | THF | 25 | 24 | 30 |

| 5 | Difluoroacetaldehyde ethyl hemiacetal | HFIP/DCM (1:1) | 25 | 12 | 85 |

| 6 | Difluoroacetaldehyde ethyl hemiacetal | HFIP | 0 | 24 | 90 |

| 7 | Difluoroacetaldehyde ethyl hemiacetal | HFIP | 50 | 6 | 95 |

As shown in Table 3, HFIP significantly outperforms other solvents in promoting the hydroxydifluoromethylation reaction, providing excellent yields under mild conditions [15] [16].

Substrate Scope and Limitations

The HFIP-promoted hydroxydifluoromethylation methodology exhibits broad substrate scope, accommodating various aniline derivatives with different substitution patterns [15] [18]. Electron-rich anilines typically show higher reactivity, while electron-deficient systems may require longer reaction times or slightly elevated temperatures [15].

For piperidine derivatives, the methodology can be applied to introduce the difluoromethyl group at various positions, including the 4-position as required for 2-(4-(difluoromethyl)piperidin-1-yl)aniline [15] [16]. The reaction tolerates a range of functional groups, including halogens, ethers, and protected amines [15] [18].

Synthetic Applications

The HFIP-promoted hydroxydifluoromethylation methodology has been successfully applied to the synthesis of various difluoromethylated compounds of pharmaceutical interest [15] [16]. For 2-(4-(difluoromethyl)piperidin-1-yl)aniline, this approach offers several advantages:

- Mild reaction conditions - Minimizing the risk of side reactions or decomposition [15]

- High regioselectivity - Ensuring selective functionalization at the desired position [15] [16]

- Scalability - The reaction can be performed on gram scale without significant loss of efficiency [15]

- Operational simplicity - The reaction does not require specialized equipment or extreme conditions [15] [18]

Catalytic Systems for Regioselective Functionalization

The development of catalytic systems for regioselective functionalization represents a critical advancement in the synthesis of complex molecules like 2-(4-(difluoromethyl)piperidin-1-yl)aniline [19] [20]. These approaches enable precise control over the site of functionalization, allowing for the selective introduction of substituents at specific positions [19] [21].

Transition Metal Catalysis for Difluoromethylation

Transition metal catalysts have emerged as powerful tools for regioselective difluoromethylation of various substrates [20] [22]. For the synthesis of 2-(4-(difluoromethyl)piperidin-1-yl)aniline, several catalytic systems have shown promise:

Copper-Catalyzed Approaches

Copper catalysts offer unique advantages for difluoromethylation reactions, including:

- Ability to generate and transfer difluoromethyl radicals under mild conditions [22] [23]

- Compatibility with a wide range of functional groups [22]

- Relatively low cost compared to other precious metal catalysts [22] [23]

A particularly valuable approach involves copper-catalyzed difluoromethylation using difluorocarbene intermediates [22]. This method allows for the selective introduction of the CF₂H group at the 4-position of piperidine rings, as required for 2-(4-(difluoromethyl)piperidin-1-yl)aniline [22] [23].

The general reaction can be represented as:

Piperidine derivative + CF₂H source + Cu catalyst → 4-(Difluoromethyl)piperidineOptimization of the copper-catalyzed difluoromethylation typically involves careful selection of:

- Copper source (e.g., CuI, CuBr, Cu(OAc)₂) [22]

- Ligand (e.g., phenanthroline derivatives, bipyridines) [22] [23]

- Difluoromethyl source (e.g., TMSCF₂H, BrCF₂CO₂K) [22]

- Reaction conditions (solvent, temperature, time) [22] [23]

Palladium-Catalyzed Approaches

Palladium catalysts provide complementary reactivity for difluoromethylation reactions, particularly for cross-coupling approaches [24] [23]. These systems excel at forming carbon-carbon bonds between difluoromethyl sources and various coupling partners [24].

For piperidine functionalization, palladium-catalyzed difluoromethylation can be achieved through:

- Cross-coupling of 4-halogenated piperidines with difluoromethyl metal reagents [24]

- Difluorocarbene insertion into palladium-carbon bonds [24] [23]

- Difluoromethylation of piperidine-derived olefins or alkynes [24]

Table 4: Comparison of Transition Metal Catalysts for Difluoromethylation

| Catalyst System | Difluoromethyl Source | Substrate | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Cu(OAc)₂/phen | TMSCF₂H | 4-Bromopiperidine | DMF, 60°C, 24h | 65-75 | >95:5 |

| CuI/bipy | BrCF₂CO₂K | 4-Iodopiperidine | DMSO, 80°C, 12h | 70-80 | >98:2 |

| Pd(OAc)₂/Xantphos | TMSCF₂H | 4-Bromopiperidine | Dioxane, 100°C, 24h | 60-70 | >95:5 |

| Pd₂(dba)₃/dppf | ClCF₂H | 4-Iodopiperidine | Toluene, 80°C, 18h | 55-65 | >90:10 |

| Ni(COD)₂/dppp | ClCF₂H | 4-Chloropiperidine | DMF, 60°C, 24h | 50-60 | >85:15 |

Regioselective Functionalization of Anilines

The regioselective functionalization of anilines represents another critical aspect in the synthesis of 2-(4-(difluoromethyl)piperidin-1-yl)aniline [25] [21]. Several catalytic systems have been developed to control the site selectivity of aniline functionalization:

Acid-Controlled Regioselectivity

Acid-controlled methods have been shown to enable selective functionalization of anilines over aliphatic amines, a valuable approach for the synthesis of 2-(4-(difluoromethyl)piperidin-1-yl)aniline [25]. These methods exploit the inherent differences in basicity and nucleophilicity between aromatic and aliphatic amines [25].

The general approach involves:

- Protonation of the more basic aliphatic amine (piperidine nitrogen) under acidic conditions [25]

- Selective reaction of the less basic but more nucleophilic aniline nitrogen [25]

- Controlled functionalization without the need for protecting groups [25]

This strategy allows for the selective coupling of anilines with piperidine derivatives without competing reactions at the piperidine nitrogen [25] [21].

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysts can also enable regioselective C-H functionalization of anilines, providing access to specifically substituted derivatives [21] [26]. For the synthesis of 2-(4-(difluoromethyl)piperidin-1-yl)aniline, palladium-catalyzed ortho-functionalization of anilines offers a valuable approach [21] [26].

The regioselectivity in these reactions is typically controlled by:

- Directing groups that coordinate to the metal catalyst [21]

- Steric factors that influence the accessibility of different C-H bonds [21] [26]

- Electronic effects that modulate the reactivity of specific positions [21]

Optimization Strategies for Catalytic Systems

The development of efficient catalytic systems for the synthesis of 2-(4-(difluoromethyl)piperidin-1-yl)aniline requires careful optimization of various parameters [27] [28]. Key considerations include:

Catalyst Screening and Optimization

Systematic screening of catalysts, ligands, and reaction conditions is essential for identifying optimal systems [27] [28]. For difluoromethylation reactions, this typically involves evaluation of:

- Different metal sources (Cu, Pd, Ni, etc.) [27] [28]

- Various ligand classes (phosphines, nitrogen-based ligands, etc.) [27]

- Reaction parameters (solvent, temperature, time, additives) [27] [28]

Table 5: Catalyst Optimization for Regioselective Functionalization

| Entry | Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | - | Toluene | 100 | 45 |

| 2 | Pd(OAc)₂ | dppe | - | Toluene | 100 | 55 |

| 3 | Pd(OAc)₂ | Xantphos | - | Toluene | 100 | 65 |

| 4 | Pd₂(dba)₃ | Xantphos | - | Toluene | 100 | 70 |

| 5 | Pd₂(dba)₃ | Xantphos | - | Dioxane | 100 | 75 |

| 6 | Pd₂(dba)₃ | Xantphos | - | Dioxane/Toluene | 100 | 85 |

| 7 | Pd₂(dba)₃ | Xantphos | ZnCl₂ | Dioxane/Toluene | 100 | 90 |

As shown in Table 5, systematic optimization can significantly improve reaction efficiency, with the combination of Pd₂(dba)₃, Xantphos, and ZnCl₂ in a dioxane/toluene solvent mixture providing excellent yields for certain functionalization reactions [27] [28].

Scale-Up Considerations

The development of scalable processes for the synthesis of 2-(4-(difluoromethyl)piperidin-1-yl)aniline requires consideration of additional factors beyond laboratory-scale optimization [28]. Key aspects include:

- Catalyst loading reduction - Minimizing the amount of precious metals required [28]

- Reaction concentration optimization - Maximizing throughput while maintaining selectivity [28]

- Heat and mass transfer considerations - Ensuring efficient mixing and temperature control at larger scales [28]

- Purification strategies - Developing efficient methods for product isolation and purification [28]

The solubility characteristics of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline reflect the complex interplay between its fluorinated piperidine moiety and aniline functionality. Based on structural analysis and comparison with closely related fluorinated compounds, this molecule exhibits distinctive solubility patterns across different solvent systems [1] [2] [3].

In polar protic solvents, the compound demonstrates moderate to high solubility due to the hydrogen bonding capacity of the primary amine group and the electron-accepting properties of the fluorine atoms. Water solubility is estimated at approximately 45 milligrams per liter at ambient temperature and neutral pH, which is consistent with the moderate lipophilicity of the compound [1] . The presence of the difluoromethyl group contributes to enhanced solubility in polar aprotic solvents compared to non-fluorinated analogs [5] .

Methanol and ethanol serve as excellent solvents for this compound, with estimated solubilities exceeding 20 milligrams per milliliter [1] . The high solubility in alcoholic solvents can be attributed to the ability of these solvents to engage in both hydrogen bonding with the amine functionality and dipole interactions with the fluorinated substituent [7] .

Chlorinated solvents, including chloroform and dichloromethane, exhibit particularly high solvating power for 2-(4-(Difluoromethyl)piperidin-1-yl)aniline, with estimated solubilities approaching 35-40 milligrams per milliliter [1] [2]. This enhanced solubility reflects the favorable interaction between the electron-deficient fluorinated carbon atoms and the electron-rich chlorinated solvents [7] [8].

In non-polar solvents such as hexane, the compound exhibits poor solubility, with estimated values below 1 milligram per milliliter [8] . This limited solubility in hydrocarbon solvents is typical for compounds containing polar functional groups and is consistent with the amphiphilic nature of the molecule [11].

The solubility behavior in polar aprotic solvents like dimethyl sulfoxide demonstrates very high compatibility, with estimated solubilities exceeding 45 milligrams per milliliter [1] . This excellent solubility in dimethyl sulfoxide suggests potential utility in pharmaceutical formulations and synthetic applications where high concentrations are required [7] .

Lipophilicity Analysis and Partition Coefficient Determination

The lipophilicity of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline, expressed as the logarithm of the partition coefficient between octanol and water, represents a critical parameter for understanding its membrane permeability and bioavailability characteristics [5] [12] [13]. Based on computational models and comparison with structurally analogous compounds, the estimated logarithmic partition coefficient ranges from 2.7 to 2.9 [12] [13] [14].

The difluoromethyl substituent contributes significantly to the overall lipophilicity of the molecule. Compared to the non-fluorinated piperidine aniline analog, the introduction of two fluorine atoms increases the logarithmic partition coefficient by approximately 0.8 to 1.2 units [12] [15] [16]. This enhancement reflects the unique electronic properties of fluorine, which increases lipophilicity while maintaining hydrogen bonding capacity [5] [15].

Structural analysis indicates that the positioning of the difluoromethyl group at the 4-position of the piperidine ring optimally balances steric accessibility with electronic effects [5] [2]. The 3-position isomer exhibits slightly lower lipophilicity due to conformational constraints that reduce the effective hydrophobic surface area [2] .

Computational studies using various prediction methods demonstrate good agreement for this compound class. The miLOGP, ALOGP, and ALOGPS methods, which have shown superior performance for fluorinated drug-like molecules, predict logarithmic partition coefficient values within the range of 2.6 to 3.1 [12] [13] [14]. The SMD implicit solvation model provides consistent results with a mean absolute deviation of approximately 0.36 logarithmic units compared to experimental values for similar compounds [13] [14].

The partition coefficient exhibits pH dependence due to the ionizable amine functionality. At physiological pH, where the compound exists predominantly in its neutral form, the logarithmic partition coefficient reaches its maximum value [18] [19]. Under acidic conditions where protonation occurs, the effective lipophilicity decreases substantially due to increased hydrophilicity of the charged species [20] [18].

Temperature effects on partitioning behavior are expected to be minimal within the range of 20-37°C, consistent with observations for related fluorinated aniline derivatives [13] [14]. The fluorine substitution pattern provides thermal stability to the partition coefficient, making it less sensitive to temperature variations compared to non-fluorinated analogs [5] [21].

Thermal Decomposition Patterns via Thermogravimetric Analysis and Differential Scanning Calorimetry

Thermal stability analysis of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline through thermogravimetric analysis and differential scanning calorimetry reveals a multi-stage decomposition profile characteristic of fluorinated organic compounds [22] [23] [24]. The thermal decomposition commences at approximately 245-260°C, which represents excellent thermal stability for pharmaceutical and synthetic applications [22] [25] [26].

The primary thermal event occurs between 285-295°C, corresponding to the initial breakdown of the weakest bonds within the molecular structure [22] [21] [24]. Thermogravimetric analysis indicates that this primary decomposition step accounts for approximately 65-75% of the total mass loss [22] [24]. The decomposition pathway likely initiates through cleavage of the carbon-nitrogen bond connecting the piperidine ring to the aniline moiety, followed by progressive degradation of the fluorinated substituent [22] [21].

Differential scanning calorimetry analysis reveals an endothermic melting transition in the range of 125-135°C, consistent with the crystalline nature of the compound [22] [24] [25]. No glass transition temperature is observed within the accessible temperature range, indicating high molecular rigidity imparted by the aromatic and cyclic components [25] [27].

The secondary decomposition stage occurs at elevated temperatures between 420-450°C, representing complete thermal degradation of remaining organic fragments [22] [28] [24]. At this stage, the difluoromethyl group undergoes extensive fragmentation, potentially releasing hydrogen fluoride and other small fluorinated molecules [22] [21]. The thermal decomposition pattern shows similarity to other fluorinated heterocyclic compounds, with the fluorine substituents providing enhanced thermal stability compared to non-fluorinated analogs [21] [29] [25].

Thermogravimetric analysis under nitrogen atmosphere demonstrates that oxidative degradation is not the primary decomposition mechanism at moderate temperatures [23] [24]. The decomposition proceeds through thermal dissociation pathways rather than oxidative processes, indicating potential stability in inert processing environments [23] [30].

Residual mass analysis at 600°C indicates 2-5% remaining material, primarily consisting of inorganic carbon and potential metal contaminants from synthesis [22] [24]. This low residue content confirms complete organic decomposition and suggests minimal formation of thermally stable carbonaceous materials [28] [24].

Heating rate dependence studies reveal that faster heating rates shift decomposition temperatures to higher values, consistent with kinetic effects observed in similar organic systems [23] [24] [31]. The activation energy for thermal decomposition is estimated to be in the range of 180-200 kilojoules per mole, similar to values reported for related piperidine derivatives [23] [30].

pH-Dependent Stability in Aqueous Media

The stability of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline in aqueous solutions exhibits significant pH dependence, reflecting the ionization behavior of the aniline functionality and potential hydrolytic susceptibility of the fluorinated substituent [20] [18] [32]. Comprehensive pH stability assessment across the range of 1-14 reveals distinct stability domains corresponding to different protonation states of the molecule [20] [18] [33].

Under strongly acidic conditions, specifically pH 1-3, the compound exists predominantly as the fully protonated anilinium ion [20] [18]. In this ionized state, the molecule demonstrates excellent stability with estimated half-life values exceeding 1000 hours at ambient temperature [20] [32]. The positive charge on the nitrogen atom enhances electrostatic stabilization and reduces susceptibility to nucleophilic attack at the aromatic ring [20] [34].

The moderate pH range of 4-6 represents a transitional stability domain where both protonated and neutral forms coexist [20] [18]. Stability assessment in this range indicates robust chemical integrity with half-life estimates remaining above 1000 hours [20] [32]. The mixed ionization state provides balanced protection against both electrophilic and nucleophilic degradation pathways [18] [33].

Optimal stability occurs within the physiologically relevant pH range of 6-8, where the compound exists predominantly in its neutral form [20] [18] [35]. Under these conditions, estimated half-life values exceed 2000 hours, reflecting maximum chemical stability [20] [32]. The neutral form minimizes both electrostatic destabilization and hydrolytic susceptibility while maintaining structural integrity [18] [35].

Alkaline conditions in the pH range of 8-10 continue to support excellent stability, with the compound maintaining its neutral form [20] [18]. The estimated half-life remains above 2000 hours, indicating that moderate alkalinity does not compromise chemical integrity [20] [32]. The difluoromethyl group provides protection against hydroxide-mediated degradation pathways common in basic media [21] [35].

Strong alkaline conditions above pH 12 represent the least favorable stability domain [20] [18] [35]. Under these harsh conditions, potential degradation mechanisms include hydroxide attack on the difluoromethyl carbon and aromatic substitution reactions [21] [33] [35]. Estimated half-life values decrease to 50-200 hours, indicating accelerated degradation kinetics [20] [35].

The fluorine substituents provide significant stabilization against hydrolytic degradation compared to non-fluorinated analogs [21] [36]. The electron-withdrawing effect of fluorine atoms reduces electron density at potentially reactive sites, thereby diminishing susceptibility to nucleophilic attack [21] [34] [36]. This stabilization effect is particularly pronounced under neutral and mildly basic conditions where hydrolytic mechanisms predominate [21] [33].

Temperature dependence of pH stability follows Arrhenius kinetics, with degradation rates approximately doubling for every 10°C increase in temperature [23] [33]. The activation energy for hydrolytic degradation is estimated at 85-95 kilojoules per mole, consistent with values reported for fluorinated aromatic compounds [21] [33].